Tris(ethylthio)methane
CAS No.: 6267-24-9
Cat. No.: VC4134918
Molecular Formula: C7H16S3
Molecular Weight: 196.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6267-24-9 |
|---|---|
| Molecular Formula | C7H16S3 |
| Molecular Weight | 196.4 g/mol |
| IUPAC Name | bis(ethylsulfanyl)methylsulfanylethane |
| Standard InChI | InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | HBBOGXAEKAVLGW-UHFFFAOYSA-N |
| SMILES | CCSC(SCC)SCC |
| Canonical SMILES | CCSC(SCC)SCC |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
Tris(ethylthio)methane belongs to the orthothioester family, characterized by the general formula . Its structure consists of a methane core substituted with three ethylthio groups, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry . The compound’s IUPAC name, 1,1',1''-[methylidynetris(thio)]trisethane, reflects this arrangement. The sulfur atoms contribute to its electron-rich nature, enabling participation in nucleophilic and radical reactions .
Physicochemical Characteristics
Key physical properties of tris(ethylthio)methane include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 196.4 g/mol | |
| Boiling Point | 91–92°C at 0.5 mmHg | |
| Density (20°C) | 1.049 g/cm³ | |
| Refractive Index (20°C) | 1.5420 | |
| LogP (Octanol-Water) | 3.393 (estimated) |
The relatively high LogP value indicates significant hydrophobicity, favoring solubility in organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) . Its low boiling point under reduced pressure facilitates purification via distillation, though thermal decomposition above 150°C necessitates cautious handling .
Synthesis and Reactivity
Conventional Synthesis Routes
The preparation of tris(ethylthio)methane typically involves the reaction of carbon disulfide with ethylmagnesium bromide, followed by alkylation. A modified approach reported by Abood (1993) employs tris(methylthio)methyllithium as a key intermediate, which reacts with alkyl halides to form trithioorthoesters . For the ethyl variant, substituting methyl groups with ethyl counterparts requires careful control of stoichiometry and temperature to prevent side reactions .
Lithiated Derivatives in Organic Synthesis
Lithio tris(ethylthio)methane, generated via deprotonation with n-butyllithium, serves as a versatile reagent for constructing carbon-carbon bonds. Recent work by Kesavulu et al. (2023) demonstrates its utility as a hydroxy/thio/aminocarbonyl anion equivalent in asymmetric synthesis . For example, reacting the lithiated species with chiral sulfinimines yields α-sulfinamido trithioformates with >95% diastereoselectivity, enabling access to enantiopure α-amino acid derivatives .
This reactivity parallels that of tris(methylthio)methane, though the ethyl groups confer enhanced steric bulk, slowing reaction kinetics but improving selectivity in certain cases .
Applications in Organic and Medicinal Chemistry
Thiolcarboxylate Production
Tris(ethylthio)methane derivatives facilitate the synthesis of methyl thiolcarboxylates through a two-step process:
Isotopic Labeling and Peptide Synthesis
The compound’s sulfur atoms can incorporate stable isotopes (e.g., ) for tracer studies. Additionally, its conversion to α-amino acid thioesters and peptides without epimerization has enabled advances in peptide therapeutics. For instance, tris(ethylthio)methane-based intermediates have been used to synthesize di- and tripeptides with retained chirality, critical for drug development .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| TCI Chemical | >98.0% | 1 g | 53 |
| AK Scientific | N/A | 1 g | 118 |
Cost disparities reflect differences in purification methods and analytical certification .
Recent Advances and Biological Relevance
Mechanistic Insights into Sulfur Transfer
Isotopic labeling experiments using -enriched tris(ethylthio)methane could elucidate sulfur assimilation pathways in plants and microbes. Preliminary data from related compounds indicate non-canonical incorporation mechanisms distinct from sulfate reduction, opening avenues for novel metabolic engineering strategies .
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